molecular formula C14H13BrN2O2S B3036439 2-[(4-bromophenyl)sulfonyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 343374-40-3

2-[(4-bromophenyl)sulfonyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No. B3036439
CAS RN: 343374-40-3
M. Wt: 353.24 g/mol
InChI Key: XHSSFTVXSJNXAR-UHFFFAOYSA-N
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Description

“2-[(4-bromophenyl)sulfonyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine” is a chemical compound with several synonyms such as “2-(4-bromobenzenesulfonyl)-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine” and "4-BROMOPHENYL 4-METHYL-6,7-DIHYDRO-5H-CYCLOPENTA[D]PYRIMIDIN-2-YL SULFONE" .


Molecular Structure Analysis

The molecular formula of this compound is C14H13BrN2S . It has a molecular weight of 321.235 Da .

Scientific Research Applications

Pyrimidine Derivatives in Medicinal Chemistry

Pyrimidine derivatives have garnered significant attention in the field of medicinal chemistry due to their wide range of biological activities. These compounds are known for their roles in various pharmacological areas, including anti-inflammatory, anticancer, antiviral, and antimicrobial activities. A comprehensive review highlighted the synthetic pathways and the application of hybrid catalysts for the development of pyrimidine scaffolds, emphasizing their importance in the synthesis of lead molecules for medicinal and pharmaceutical industries (Parmar, Vala, & Patel, 2023). Furthermore, the structural activity relationship (SAR) and the broad-spectrum biological activities of pyrimidine analogs have been extensively studied, showcasing their potential in the design of new drugs (Natarajan, Helina, A. S., & A. S., 2022).

Anti-inflammatory and Anticancer Activities

Research has demonstrated that substituted tetrahydropyrimidine derivatives exhibit potent in vitro anti-inflammatory activity. These derivatives have been synthesized and characterized, showing significant potential in designing leads for anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013). In addition to anti-inflammatory properties, pyrimidine derivatives have been recognized for their anticancer activities. A review of patent literature focusing on pyrimidine-based anticancer agents from 2009 to 2014 highlighted the extensive interest in this heterocycle for developing future drug candidates (Kaur, Kaur, Sharma, Singh, Mehndiratta, Bedi, & Nepali, 2014).

Optoelectronic Materials

The incorporation of pyrimidine and quinazoline fragments into π-extended conjugated systems has been explored for the creation of novel optoelectronic materials. These materials are significant for applications in organic light-emitting diodes (OLEDs), image sensors, and other electronic devices. Research has shown that these derivatives can enhance the performance of OLEDs and provide materials for nonlinear optical materials and colorimetric pH sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. It could also involve the design and synthesis of novel compounds with similar structures to explore their properties and potential uses .

properties

IUPAC Name

2-(4-bromophenyl)sulfonyl-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2S/c1-9-12-3-2-4-13(12)17-14(16-9)20(18,19)11-7-5-10(15)6-8-11/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSSFTVXSJNXAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=NC(=N1)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-bromophenyl)sulfonyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(4-bromophenyl)sulfonyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
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2-[(4-bromophenyl)sulfonyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
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2-[(4-bromophenyl)sulfonyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
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2-[(4-bromophenyl)sulfonyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Reactant of Route 5
2-[(4-bromophenyl)sulfonyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Reactant of Route 6
2-[(4-bromophenyl)sulfonyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

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